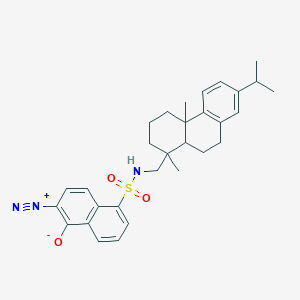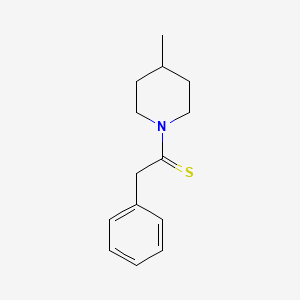
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the 4-position and a phenylethanethione moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-bromo-1-phenylethanethione under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylpiperidine and 2-bromo-1-phenylethanethione.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-methylpiperidine is added to the reaction mixture containing the base and solvent. The 2-bromo-1-phenylethanethione is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
Workup: After completion of the reaction, the mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thione group to a thiol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM).
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), and sulfonic acid derivatives.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl ring.
科学研究应用
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione.
2-Phenylethanethione: Another precursor used in the synthesis.
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents, such as 1-(4-Methylpiperidin-1-yl)-2-phenylethanone.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a phenylethanethione moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H19NS |
|---|---|
分子量 |
233.37 g/mol |
IUPAC 名称 |
1-(4-methylpiperidin-1-yl)-2-phenylethanethione |
InChI |
InChI=1S/C14H19NS/c1-12-7-9-15(10-8-12)14(16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI 键 |
QOCWKHTXTLQPNO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C(=S)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)

![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
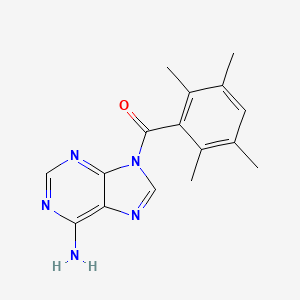


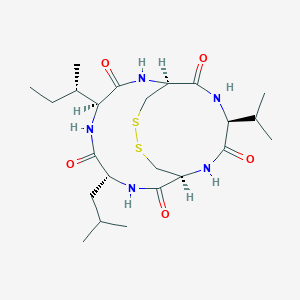
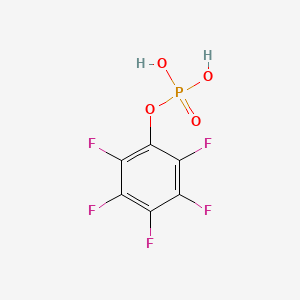
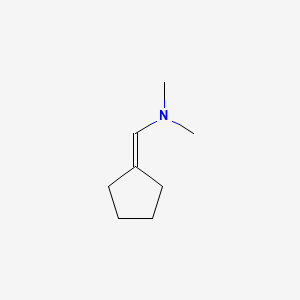
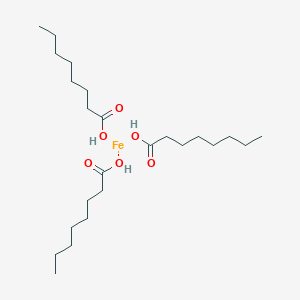
![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
